molecular formula C11H10BrNS B1274990 4-(4-Bromophenyl)-2,5-dimethylthiazole CAS No. 397283-49-7

4-(4-Bromophenyl)-2,5-dimethylthiazole

Cat. No. B1274990
M. Wt: 268.17 g/mol
InChI Key: JSTYHWXLJQUUID-UHFFFAOYSA-N
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Description

The compound "4-(4-Bromophenyl)-2,5-dimethylthiazole" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. The presence of bromine and methyl groups on the phenyl and thiazole rings, respectively, suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in chemical synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of 2,2'-azobisisobutyronitrile (AIBN) can lead to the formation of brominated thiazoles, as demonstrated in the generation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole . This suggests that similar bromination conditions could be applied to synthesize the target compound. Additionally, the synthesis of related compounds, such as 1-(2,6-Dimethyl-4-bromophenyl)imidazole, involves the use of bromoaniline, glyoxal, formaldehyde, and ammonium chloride , indicating that halogenated anilines could be key intermediates in the synthesis of halogenated thiazoles.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the structure of 2-(p-bromophenyl) imino-3-methyl-5-carbomethoxymethylidenethiazolidin-(4)-one was established by X-ray crystallographic and 13C NMR studies . Similarly, DFT calculations can provide insights into the molecular structure and conformation of thiazole derivatives, as shown in the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions, as seen in the trapping of a thiazole o-quinodimethane intermediate with dienophiles . The reactivity of the thiazole ring can be influenced by the substituents present, which can lead to selective formation of products, such as 6-substituted-4,5-dihydrobenzothiazoles . The presence of a bromophenyl group could also enable further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's melting point, solubility, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can be analyzed through Hirshfeld surface analysis and DFT calculations, as seen in the study of antipyrine-like derivatives . These interactions can significantly impact the solid-state properties of the compounds.

Scientific Research Applications

Antifungal and Antimicrobial Properties

4-(4-Bromophenyl)-2,5-dimethylthiazole and its derivatives show promise in combating fungal and bacterial infections. A study by Buchta et al. (2004) demonstrated that 4-bromophenyl derivatives exhibited broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly effective against Aspergillus spp. and fluconazole-resistant yeast isolates like Candida glabrata and Saccharomyces cerevisiae (Buchta et al., 2004). Similarly, Deep et al. (2014) synthesized novel 4-thiazolidinone derivatives and found significant antimicrobial activity against various Gram-negative and Gram-positive bacterial strains (Deep et al., 2014).

Corrosion Inhibition

The compound's derivatives have been studied for their role in inhibiting steel corrosion. Obot et al. (2016) performed Density Functional Theory (DFT) and Monte Carlo simulations on certain Schiff bases, including derivatives of 4-(4-bromophenyl)-2,5-dimethylthiazole, demonstrating their effectiveness as corrosion inhibitors for steel in acidic media (Obot et al., 2016).

Anticancer Properties

Research also suggests potential applications in cancer treatment. Kumar et al. (2015) synthesized 4-thiazolidinone derivatives and tested them against leukemic cell lines. One compound, in particular, showed significant antiproliferative activity and induced tumor regression in a mouse model (Kumar et al., 2015).

Ecotoxicological Impact Assessment

Studies have also focused on the ecotoxicological impacts of such compounds. For instance, Jiangning et al. (2004) investigated the effects of 4-aminobiphenyl, a related compound, using various ecotoxicological models. They found it to be toxic to aquatic organisms and mammalian cells, underscoring the importance of understanding the environmental impact of these compounds (Jiangning et al., 2004).

Synthesis and Characterization

Considerable research has been dedicated to synthesizing and characterizing derivatives of 4-(4-Bromophenyl)-2,5-dimethylthiazole. Studies like those by Hariri et al. (1997) and Zhou Zhong-gao (2011) focused on the synthesis of various derivatives and their characterization using different techniques (Hariri et al., 1997), (Zhou Zhong-gao, 2011).

Molecular Docking and Computational Analysis

Thomas et al. (2018) reported a solvent-free synthesis pathway for two imidazole derivatives, followed by detailed experimental and computational spectroscopic characterization and reactivity study, indicating the compound's potential in molecular docking and computational analysis (Thomas et al., 2018).

properties

IUPAC Name

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTYHWXLJQUUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401885
Record name 4-(4-Bromophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2,5-dimethylthiazole

CAS RN

397283-49-7
Record name 4-(4-Bromophenyl)-2,5-dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GM Reddy, JR Garcia, VH Reddy… - European Journal of …, 2016 - Elsevier
Trisubstituted thiazoles were synthesized and studied for their antimicrobial activity and supported by theoretical calculations. In addition, MIC, MBC and MFC were also tested. Moreover…
Number of citations: 94 www.sciencedirect.com
I Mishra, R Mishra, S Mujwar… - Journal of …, 2020 - Wiley Online Library
Due to its appreciable diversity in biological actions, thiazole and its substituted components, a significant class of heterocyclic compounds has developed as an influential scaffold in …
Number of citations: 43 onlinelibrary.wiley.com
R Omar, P Koparir, M Koparir - Indian Drugs, 2021 - researchgate.net
Many heterocyclic compounds containing nitrogen atom are used in drug development. Thiazole is one of the most important heterocyclic compounds in drug design, which contains …
Number of citations: 11 www.researchgate.net

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